molecular formula C16H23FN2O3 B6624434 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea

1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea

Cat. No. B6624434
M. Wt: 310.36 g/mol
InChI Key: QWHVNVSQQUGGLL-UHFFFAOYSA-N
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Description

1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea, also known as FMeO-PEO, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of neurotransmitter release. This compound has been shown to have a particular affinity for the vesicular monoamine transporter, which is involved in the uptake of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the induction of apoptosis in certain cell types. This compound has also been shown to have potential as an anti-cancer agent, due to its ability to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea in lab experiments is its specificity for certain targets, such as the vesicular monoamine transporter. This allows researchers to selectively modulate neurotransmitter release and study the effects on the nervous system. However, one limitation of using 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea is its potential toxicity, particularly at higher doses.

Future Directions

There are a number of potential future directions for research involving 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea. One area of interest is the development of more selective compounds that target specific enzymes or receptors in the nervous system. Another potential application is the use of 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea as a tool for studying the mechanisms of drug addiction and withdrawal. Additionally, there is potential for the use of 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs.

Synthesis Methods

The synthesis of 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea involves a multi-step process, starting with the reaction of 2-fluoro-4-methoxyphenethylamine with 4-bromobutyric acid to form the intermediate 2-(2-fluoro-4-methoxyphenyl)ethyl 4-bromobutanoate. This intermediate is then reacted with urea and potassium carbonate to form the final product, 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea.

Scientific Research Applications

1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been shown to have a variety of effects on the brain and nervous system, including the modulation of neurotransmitter release and the inhibition of certain enzymes.

properties

IUPAC Name

1-[2-(2-fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-21-14-3-2-13(15(17)10-14)4-7-18-16(20)19-11-12-5-8-22-9-6-12/h2-3,10,12H,4-9,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHVNVSQQUGGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCNC(=O)NCC2CCOCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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